Cas no 266309-22-2 (4-methyl-2-(trifluoroacetyl)cyclohexan-1-one)

4-methyl-2-(trifluoroacetyl)cyclohexan-1-one 化学的及び物理的性質
名前と識別子
-
- Cyclohexanone,4-methyl-2-(2,2,2-trifluoroacetyl)-
- Cyclohexanone,4-methyl-2-(trifluoroacetyl)- (9CI)
- 4-methyl-2-(2,2,2-trifluoroacetyl)cyclohexan-1-one
- 4-methyl-2-(trifluoroacetyl)cyclohexan-1-one
- CYCLOHEXANONE, 4-METHYL-2-(TRIFLUOROACETYL)-
- Cyclohexanone, 4-methyl-2-(trifluoroacetyl)- (9CI)
- SCHEMBL8090061
- CS-0348326
- EN300-1126452
- CYCLOHEXANONE,4-METHYL-2-(TRIFLUOROACETYL)-
- DTXSID90664312
- AKOS011020207
- 266309-22-2
-
- インチ: InChI=1S/C9H11F3O2/c1-5-2-3-7(13)6(4-5)8(14)9(10,11)12/h5-6H,2-4H2,1H3
- InChIKey: LRZQEIYNXWNUGL-UHFFFAOYSA-N
- SMILES: CC1CCC(=O)C(C(=O)C(F)(F)F)C1
計算された属性
- 精确分子量: 208.07111408g/mol
- 同位素质量: 208.07111408g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 257
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 34.1Ų
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1126452-10.0g |
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one |
266309-22-2 | 10g |
$3376.0 | 2023-05-23 | ||
Enamine | EN300-1126452-5.0g |
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one |
266309-22-2 | 5g |
$2277.0 | 2023-05-23 | ||
Enamine | EN300-1126452-1.0g |
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one |
266309-22-2 | 1g |
$785.0 | 2023-05-23 | ||
Enamine | EN300-1126452-0.25g |
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one |
266309-22-2 | 95% | 0.25g |
$513.0 | 2023-10-26 | |
Enamine | EN300-1126452-0.5g |
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one |
266309-22-2 | 95% | 0.5g |
$535.0 | 2023-10-26 | |
Enamine | EN300-1126452-2.5g |
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one |
266309-22-2 | 95% | 2.5g |
$1089.0 | 2023-10-26 | |
Enamine | EN300-1126452-0.1g |
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one |
266309-22-2 | 95% | 0.1g |
$490.0 | 2023-10-26 | |
Enamine | EN300-1126452-0.05g |
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one |
266309-22-2 | 95% | 0.05g |
$468.0 | 2023-10-26 | |
Enamine | EN300-1126452-10g |
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one |
266309-22-2 | 95% | 10g |
$2393.0 | 2023-10-26 | |
Enamine | EN300-1126452-1g |
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one |
266309-22-2 | 95% | 1g |
$557.0 | 2023-10-26 |
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one 関連文献
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
4-methyl-2-(trifluoroacetyl)cyclohexan-1-oneに関する追加情報
Chemical Profile of 4-methyl-2-(trifluoroacetyl)cyclohexan-1-one (CAS No. 266309-22-2)
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one, identified by its Chemical Abstracts Service (CAS) number 266309-22-2, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of ketones with a unique structural feature incorporating a trifluoroacetyl group, which imparts distinct chemical properties and reactivity. The presence of both a methyl substituent and a trifluoroacetyl moiety on a cyclohexanone backbone makes it a versatile intermediate in synthetic chemistry, particularly in the development of biologically active molecules.
The trifluoroacetyl group is a key structural element in this compound, contributing to its potential utility in drug design. Fluorine atoms are known for their ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing metabolic stability, lipophilicity, and binding affinity. In the context of 4-methyl-2-(trifluoroacetyl)cyclohexan-1-one, the electron-withdrawing nature of the trifluoromethyl group can influence the electronic distribution around the carbonyl carbon, making it a reactive site for further functionalization. This characteristic is particularly valuable in medicinal chemistry, where selective modifications are often required to optimize drug candidates.
The cyclohexanone core provides a rigid yet flexible scaffold that can be leveraged in the design of macrocyclic compounds or to improve solubility and bioavailability. The methyl group at the 4-position adds another layer of conformational control, potentially influencing how the molecule interacts with biological targets. Together, these structural features make 4-methyl-2-(trifluoroacetyl)cyclohexan-1-one a promising candidate for further investigation in synthetic pathways leading to novel therapeutic agents.
In recent years, there has been significant interest in fluorinated ketones as key intermediates in drug discovery. The trifluoroacetyl group, in particular, has been extensively studied for its role in enhancing the bioactivity of small molecules. For instance, trifluoroacetylated compounds have shown promise in inhibiting enzymes involved in cancer metabolism and inflammation. The structural motif present in 4-methyl-2-(trifluoroacetyl)cyclohexan-1-one aligns with this trend, suggesting potential applications in developing targeted therapies.
One notable area where this compound could find utility is in the synthesis of protease inhibitors. Proteases play crucial roles in various biological processes, including viral replication and tumor progression. By incorporating a trifluoroacetyl group into a cyclohexanone scaffold, researchers can explore novel mechanisms for inhibiting these enzymes. Preliminary studies have indicated that fluorinated ketones can act as potent protease inhibitors by mimicking natural substrates or by covalently modifying active sites. The 4-methyl substituent may further enhance binding interactions by optimizing spatial orientation relative to the target enzyme.
Another emerging application lies in the field of materials science, where fluorinated compounds are increasingly used to develop advanced polymers and coatings with enhanced thermal stability and chemical resistance. The trifluoroacetyl group can serve as a reactive handle for polymerization or crosslinking reactions, potentially leading to novel materials with tailored properties. While this application is less explored compared to pharmaceutical uses, it represents an exciting avenue for future research.
The synthesis of 4-methyl-2-(trifluoroacetyl)cyclohexan-1-one itself presents an interesting challenge due to the need for precise functionalization at multiple positions on the cyclohexanone ring. Advanced synthetic techniques such as cross-coupling reactions, fluorination methods, and asymmetric transformations are likely employed to achieve high yields and enantiopurity. These synthetic strategies not only highlight the compound's complexity but also underscore its importance as a building block for more complex molecules.
In conclusion, 4-methyl-2-(trifluoroacetyl)cyclohexan-1-one (CAS No. 266309-22-2) represents a fascinating compound with significant potential across multiple domains of chemistry and biology. Its unique structural features—particularly the combination of a trifluoroacetyl group with a cyclohexanone backbone—make it an attractive intermediate for drug discovery and material science applications. As research continues to uncover new synthetic methodologies and biological targets, compounds like this are poised to play an increasingly important role in advancing scientific knowledge and developing innovative solutions.
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